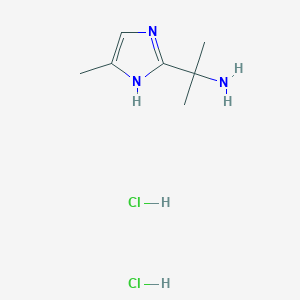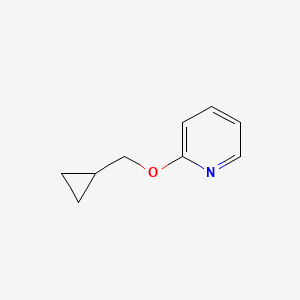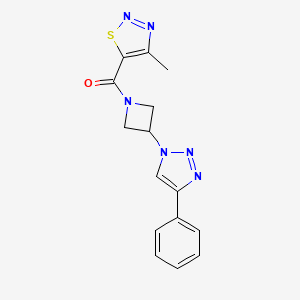
2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazole derivatives is well-documented in the provided papers. For instance, the synthesis of 3-(1H-Imidazol-4-yl)propanamine, an intermediate for histamine H2 receptor agonists, is described as starting from trans-urocanic acid, followed by a series of reductions and conversions . Similarly, the synthesis of dihydrobenzo imidazo pyrimidin-amine derivatives involves the reaction of 1H-benzimidazol-2-amine with aldehydes and malononitrile, followed by further reactions with aliphatic amines . These methods could potentially be adapted for the synthesis of "2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often investigated using experimental techniques such as FT-IR, FT-Raman, and NMR, as well as theoretical methods like DFT . These studies provide information on the geometrical parameters, vibrational frequencies, and electronic properties of the molecules. The molecular structure of the compound of interest would likely exhibit similar characteristics, with specific differences due to the presence of the methyl group and the amine moiety.
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions, which are essential for their biological activity. The papers describe the use of imidazole compounds as ligands in coordination chemistry and as intermediates in the synthesis of biologically active molecules . The compound "2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride" could potentially undergo similar reactions, such as reductive amination or coordination to metal centers, depending on its specific functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as their dipole moment, polarizability, and hyperpolarizability, are important for understanding their behavior in biological systems and their potential as pharmaceutical agents . These properties are typically calculated using quantum mechanical methods and can provide insights into the reactivity and stability of the compounds. The compound "2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride" would have its unique set of properties, influenced by its molecular structure and the presence of the dihydrochloride salt form.
Applications De Recherche Scientifique
Anticancer Research
2-(4-Methyl-1H-Imidazol-2-yl)propan-2-amine dihydrochloride and its derivatives have been extensively studied for their potential anticancer properties. For instance, a study synthesized benzimidazoles bearing an oxadiazole nucleus, including compounds related to 2-(4-Methyl-1H-Imidazol-2-yl)propan-2-amine dihydrochloride, showing significant in vitro anticancer activity in a National Cancer Institute screening (Rashid, Husain, & Mishra, 2012). Another research synthesized new benzimidazole–thiazole derivatives, related to the compound , which demonstrated promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).
Synthesis of Pharmaceutical Intermediates
The compound and its analogs are important intermediates in the synthesis of pharmaceuticals. A study described the synthesis of various 3-(1H-imidazol-4-yl)propanamines, which are essential for creating impromidine-type histamine H2 receptor agonists (Sellier et al., 1992). In another study, derivatives of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a compound related to 2-(4-Methyl-1H-Imidazol-2-yl)propan-2-amine dihydrochloride, were investigated for their potential as alpha-2-imidazoline receptor agonists in hypertension treatment (Aayisha et al., 2019).
Catalysis and Chemical Synthesis
This compound is also involved in catalytic processes and chemical syntheses. For example, a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach utilized derivatives of 2-(4-Methyl-1H-Imidazol-2-yl)propan-2-amine dihydrochloride for synthesizing benzimidazoimidazoles, showcasing its role in creating complex organic structures (Veltri et al., 2018).
Potential in Advanced Glycation End-Products Research
Methylglyoxal, a compound associated with advanced glycation end-products and related to 2-(4-Methyl-1H-Imidazol-2-yl)propan-2-amine dihydrochloride, has been studied for its presence in food and living organisms, with implications in diseases like diabetes and neurodegenerative disorders (Nemet, Varga-Defterdarović, & Turk, 2006).
Propriétés
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5-4-9-6(10-5)7(2,3)8;;/h4H,8H2,1-3H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABKVFXRRYVCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(C)(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864062-19-0 |
Source


|
| Record name | 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2542549.png)



![2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2542554.png)
![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2542556.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2542559.png)




![N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine](/img/structure/B2542567.png)
![Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2542569.png)
